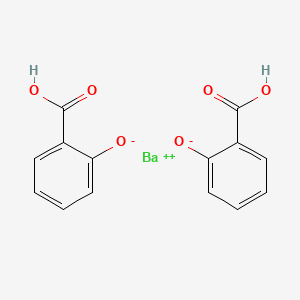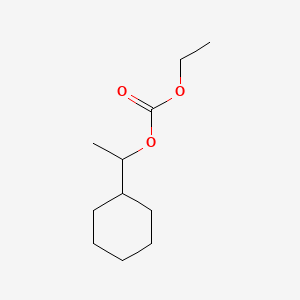
Disodium 2,2'-dithiobishexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2,2’-dithiobishexanoate is an organic compound with the molecular formula C12H20Na2O4S2. It is a disodium salt of 2,2’-dithiobishexanoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two hexanoate groups linked by a disulfide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2,2’-dithiobishexanoate typically involves the reaction of hexanoic acid with sodium hydroxide to form the sodium salt of hexanoic acid. This intermediate is then reacted with sulfur to introduce the disulfide linkage, resulting in the formation of disodium 2,2’-dithiobishexanoate. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the disulfide bond.
Industrial Production Methods
Industrial production of disodium 2,2’-dithiobishexanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Disodium 2,2’-dithiobishexanoate undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hexanoate groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the hexanoate groups under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Scientific Research Applications
Disodium 2,2’-dithiobishexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Employed in biochemical studies to investigate disulfide bond formation and reduction in proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting disulfide bonds in proteins.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of disodium 2,2’-dithiobishexanoate involves the disulfide bond, which can undergo redox reactions. In biological systems, the compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds. This interaction can affect the structure and function of proteins, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Disodium 2,2’-dithiobishexanoate can be compared with other disodium salts of dithiobisalkanoic acids, such as disodium 2,2’-dithiobisethanoate and disodium 2,2’-dithiobispropanoate. These compounds share similar structural features but differ in the length of the alkanoic acid chain. The uniqueness of disodium 2,2’-dithiobishexanoate lies in its specific chain length, which can influence its reactivity and applications.
List of Similar Compounds
- Disodium 2,2’-dithiobisethanoate
- Disodium 2,2’-dithiobispropanoate
- Disodium 2,2’-dithiobisbutanoate
Properties
CAS No. |
22414-92-2 |
|---|---|
Molecular Formula |
C12H20Na2O4S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
disodium;2-(1-carboxylatopentyldisulfanyl)hexanoate |
InChI |
InChI=1S/C12H22O4S2.2Na/c1-3-5-7-9(11(13)14)17-18-10(12(15)16)8-6-4-2;;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
InChI Key |
CCUFANNEZUMQIH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(C(=O)[O-])SSC(CCCC)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



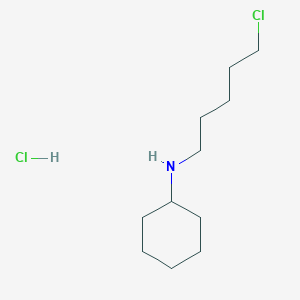
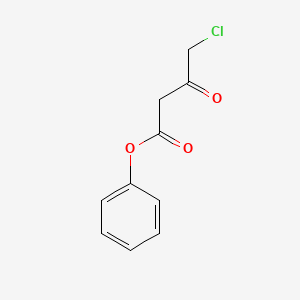
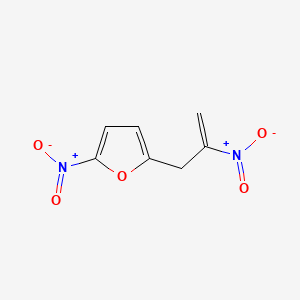
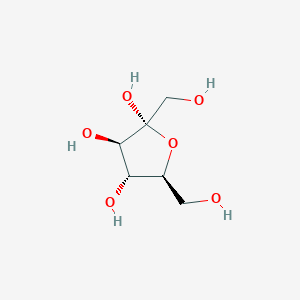

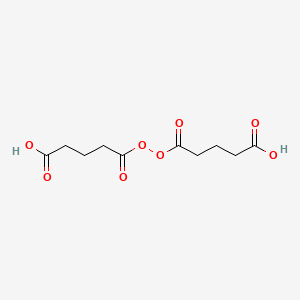


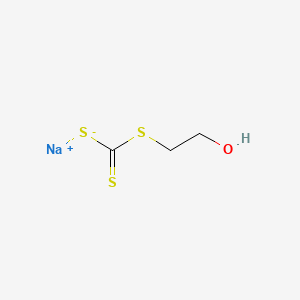
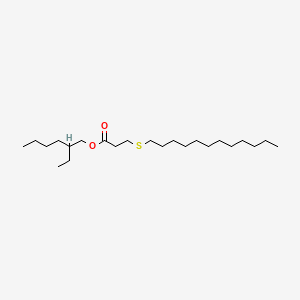
![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)
